2-(tert-Butyldimethylsilyl)-3-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)11-9(13)7-6-8-10(11)14/h6-8,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXKQDXTTXLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=C(C=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Tert Butyldimethylsilyl 3 Fluorophenol
Reactivity and Cleavage of the tert-Butyldimethylsilyl Group
The TBDMS group is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions and the numerous methods available for its selective removal.
The cleavage of the silyl (B83357) ether is a critical step to unmask the phenolic hydroxyl group for further reactions. Potassium bifluoride (KHF2) has been identified as a particularly mild and effective reagent for the selective desilylation of phenolic TBDMS ethers. researchgate.netgoogle.comacs.org This reagent can deprotect a variety of phenol (B47542) TBDMS ethers at room temperature when used in a methanol (B129727) solvent. researchgate.net
A key advantage of the KHF2 method is its high chemoselectivity. In competitive reactions, the phenolic TBDMS ether is readily cleaved while TBDMS ethers of primary benzylic alcohols remain intact. researchgate.net This selectivity extends to molecules containing multiple protected hydroxyl groups; for instance, a compound with both a phenolic TBDMS ether and a secondary, doubly benzylic alcohol TBDMS ether underwent rapid and selective cleavage of only the phenolic ether, providing the phenol in excellent yield. researchgate.net Furthermore, the reaction conditions are mild enough to be compatible with other sensitive functional groups, such as carboxylic esters and even labile phenolic acetates, which remain unaffected. researchgate.netgoogle.com
Table 1: KHF2-Mediated Desilylation of Phenolic TBDMS Ethers
| Feature | Description |
|---|---|
| Reagent | Potassium bifluoride (KHF2) |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature |
| Selectivity | High for phenolic TBDMS ethers over alkyl TBDMS ethers. researchgate.net |
| Compatibility | Tolerates esters and phenolic acetates. researchgate.net |
While TBDMS ethers are generally stable, they can exhibit reactivity towards certain strong nucleophiles like carbanions. It has been noted that aryl anions derived from TBDMS-protected phenols can undergo rearrangement. nih.gov This type of reaction is analogous to the known rearrangement of trimethylsilyl (B98337) (TMS) protected phenols into o-trimethylsilyl-phenolates. nih.gov Such intramolecular silyl migrations, often from oxygen to an adjacent carbon, can occur under strongly basic conditions used to generate aryl anions, representing a potential side reaction during certain synthetic transformations.
The stability and ease of cleavage of a silyl protecting group are crucial for its application in multi-step synthesis. The TBDMS group's lability is often compared with other common silyl groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS).
Under fluoride-mediated cleavage conditions, such as with KHF2 at room temperature, phenolic TBDMS and TBDPS ethers exhibit similar reactivity, with both being cleaved within approximately 30 minutes. researchgate.netgoogle.comacs.org In contrast, the bulkier TIPS ether is significantly more stable, requiring 2.5 hours for removal under the same conditions. researchgate.netgoogle.comacs.org This establishes a clear order of lability for fluoride-mediated deprotection of phenolic ethers.
Under acidic hydrolysis conditions, the general order of stability is often cited as TBDMS < TBDPS < TIPS, highlighting the increased steric bulk around the silicon atom enhancing stability. lifechemicals.com The TBDPS group is noted for its high resistance to acidic conditions, remaining intact even during treatments that cleave TBDMS ethers. lifechemicals.com
Table 2: Comparison of Silyl Group Lability on Phenols
| Silyl Group | Abbreviation | Relative Lability (KHF2, RT) | Relative Stability (Acidic Conditions) |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | High (≈ TBDPS) researchgate.netacs.org | Moderate lifechemicals.com |
| tert-Butyldiphenylsilyl | TBDPS | High (≈ TBDMS) researchgate.netacs.org | High lifechemicals.com |
Transformations Involving the Phenolic Hydroxyl Group
Once the TBDMS group is removed from 2-(tert-Butyldimethylsilyl)-3-fluorophenol to yield 3-fluorophenol (B1196323), the liberated hydroxyl group can undergo a variety of characteristic reactions. As a nucleophile, it can participate in etherification and esterification reactions.
Etherification: The phenoxide, formed by treating 3-fluorophenol with a base, can react with alkyl halides or other electrophiles to form aryl ethers. Nickel-catalyzed cross-coupling reactions, for example, can be used for the etherification of phenols with aryl bromides to generate diaryl ethers. acs.org
Esterification: Phenols can be acylated to form esters. This can be achieved using acid chlorides or anhydrides in the presence of a base. Alternatively, Fischer-Speier esterification involves the direct reaction of the phenol with a carboxylic acid under acidic catalysis, though this is an equilibrium process. organic-chemistry.org
These transformations allow the conversion of the phenol into a wide array of other functional groups, further extending its synthetic utility.
Influence of the Fluorine Atom on Aromatic Reactivity and Regioselectivity
The fluorine atom at the 3-position of the phenol ring has a profound impact on the molecule's electronic properties and reactivity in aromatic substitution reactions. Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less reactive towards electrophilic substitution compared to phenol itself. nbinno.com
Despite its inductive withdrawal, fluorine, like other halogens, acts as an ortho, para-director due to the resonance effect (+R), where its lone pairs of electrons can be donated to the aromatic π-system. In the case of 3-fluorophenol, the directing effects of the hydroxyl group (a strong activating, ortho, para-director) and the fluorine atom (a deactivating, ortho, para-director) must be considered. The powerful directing ability of the hydroxyl group dominates. Electrophilic attack will be directed to the positions ortho and para to the -OH group (positions 2, 4, and 6). Computational studies on 3-fluorophenol have indicated that the primary site for electrophilic attack is the C2 position. acs.org
Advanced Synthetic Applications through Further Functionalization
While this compound is primarily a protected version of 3-fluorophenol, this protection strategy is key to its role in advanced synthesis. It serves as a stable, storable precursor to the more reactive 3-fluorophenol, which is a versatile chemical building block. google.com Fluorinated organic compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to the unique properties imparted by fluorine. google.com
The TBDMS-protected form allows for chemical manipulations on other parts of a larger molecule without affecting the sensitive phenolic group. Following these transformations, the hydroxyl group can be selectively unmasked and used for further functionalization. 3-fluorophenol itself is used as a key intermediate in the synthesis of diverse and complex molecules, including liquid crystal materials and pharmaceuticals. google.com Therefore, this compound is an important reagent that facilitates the controlled, stepwise construction of complex fluorinated aromatic compounds.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| tert-Butyldimethylsilyl | TBDMS |
| Triisopropylsilyl | TIPS |
| tert-Butyldiphenylsilyl | TBDPS |
| Potassium bifluoride | KHF2 |
| Methanol | MeOH |
| 3-fluorophenol | - |
Ipso-Desilylation Reactions for Diverse Derivatization
The carbon-silicon bond in aryl silanes is susceptible to cleavage by electrophiles, a process known as ipso-desilylation. This reaction provides a powerful method for introducing a wide range of functional groups at the position formerly occupied by the silyl group. In the case of this compound, this transformation would occur at the C2 position, offering a regioselective route to a variety of 2-substituted 3-fluorophenols.
The success of ipso-desilylation is highly dependent on the choice of electrophile and reaction conditions. A range of electrophilic reagents can be employed to achieve diverse functionalization. For instance, treatment with halogens or N-halosuccinimides would lead to the corresponding 2-halo-3-fluorophenols. Nitrating or sulfonating agents could introduce nitro or sulfonic acid groups, respectively. This regioselective functionalization is a key advantage, as direct electrophilic aromatic substitution on 3-fluorophenol would likely yield a mixture of isomers.
| Electrophile | Reagent Example | Product |
| Halogen | N-Bromosuccinimide (NBS) | 2-Bromo-3-fluorophenol |
| Nitronium ion | Nitric acid/Sulfuric acid | 2-Nitro-3-fluorophenol |
| Sulfonium ion | Sulfur trioxide/Sulfuric acid | 2-Sulfo-3-fluorophenol |
| Acyl cation | Acetyl chloride/AlCl₃ | 2-Acetyl-3-fluorophenol |
This table represents potential ipso-desilylation reactions based on established reactivity patterns of arylsilanes.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The silyl group in this compound can also participate in metal-catalyzed cross-coupling reactions, although this often requires conversion to a more reactive species. For instance, the silyl group can be transformed into a boronic acid or ester, which can then undergo Suzuki-Miyaura coupling. This two-step sequence allows for the formation of a carbon-carbon bond at the C2 position with a high degree of control.
Alternatively, direct cross-coupling of the C-Si bond, while less common for TBDMS groups, can be achieved under specific catalytic conditions, often employing palladium or rhodium catalysts. These reactions would enable the introduction of aryl, vinyl, or alkyl groups.
The Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, could be accessed by first converting the silyl group to a halide via an ipso-desilylation-halogenation reaction as described in the previous section. The resulting 2-halo-3-fluorophenol could then be readily employed in Heck coupling reactions.
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura (via boronate) | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-3-fluorophenol |
| Heck (via halide) | Alkene | Pd(OAc)₂, PPh₃, Base | 2-Vinyl-3-fluorophenol |
This table outlines potential cross-coupling strategies starting from this compound.
Aryne Chemistry and Cycloaddition Reactions
The presence of a fluorine atom and a silyl group on the aromatic ring opens up possibilities for the generation of a highly reactive aryne intermediate. Treatment of this compound with a strong base could potentially lead to the elimination of the silyl group and the adjacent fluorine atom, generating a 2,3-aryne. This aryne could then be trapped in situ by a variety of dienes or other nucleophiles in cycloaddition reactions.
For example, in the presence of a furan, a [4+2] cycloaddition (Diels-Alder reaction) would be expected to occur, leading to the formation of a bicyclic adduct. This strategy provides a powerful tool for the rapid construction of complex polycyclic aromatic systems. The regioselectivity of the cycloaddition would be an important consideration, influenced by the electronic nature of the trapping agent.
Furthermore, the phenolic hydroxyl group could be converted to a triflate, which is an excellent leaving group. Subsequent treatment with a fluoride (B91410) source could then trigger the elimination of the triflate and the silyl group to form the aryne. This approach offers an alternative entry into the same reactive intermediate.
Late-Stage Functionalization of Complex Phenolic Scaffolds
The concept of late-stage functionalization involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable in drug discovery and development, as it allows for the rapid generation of analogues with diverse properties. This compound can be viewed as a building block that can be incorporated into a larger, more complex phenolic scaffold. The TBDMS group can then serve as a handle for late-stage functionalization.
Once integrated into a larger molecule, the silyl group can be selectively targeted for the transformations described above, such as ipso-desilylation or cross-coupling. This allows for the modification of the molecule at a specific position without the need for a complete re-synthesis. The stability of the TBDMS group to many common reaction conditions makes it an ideal protecting group that can be unmasked and functionalized at the desired moment.
For example, a complex natural product or drug candidate containing a 3-fluorophenol moiety could be synthesized using the silylated precursor. In the final steps, the silyl group could be converted to a variety of other functionalities to explore structure-activity relationships.
| Transformation | Reagents (Example) | Functional Group Introduced |
| Ipso-Halogenation | I₂/AgOTf | Iodine |
| Ipso-Hydroxylation | H₂O₂/KF | Hydroxyl |
| Cross-Coupling (via boronate) | Vinylboronic acid/Pd catalyst | Vinyl |
This table illustrates potential late-stage functionalization reactions on a scaffold containing the this compound unit.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For a molecule containing silicon, fluorine, carbon, and hydrogen, multinuclear NMR experiments are essential.
Silicon-29 NMR spectroscopy is a direct probe of the electronic environment around the silicon atom. Although 29Si has a low natural abundance (4.7%) and a moderate gyromagnetic ratio, modern NMR techniques allow for its effective detection. researchgate.net The chemical shift (δ) of the 29Si nucleus in silylated compounds is highly sensitive to the nature of the substituents attached to it.
For silyl (B83357) ethers, 29Si chemical shifts are typically observed in the range of +50 to -200 ppm. pascal-man.com In the specific case of 2-(tert-Butyldimethylsilyl)-3-fluorophenol, the silicon atom is bonded to two methyl groups, a tert-butyl group, and the fluorophenoxy group. The electronic effects of the aromatic ring, modified by the electron-withdrawing fluorine atom and the hydroxyl group, influence the shielding of the silicon nucleus. The chemical shift for tert-butyldimethylsilyl (TBDMS) ethers of phenols typically falls within a specific range, which can be influenced by solvent effects; for instance, association with solvents like chloroform (B151607) can lead to larger chemical shifts. lookchem.com The expected 29Si chemical shift provides key evidence for the formation of the silyl ether linkage.
Table 1: Typical 29Si NMR Chemical Shift Ranges for Related Organosilicon Compounds This table presents typical chemical shift ranges to provide context for the analysis of this compound.
| Compound Class | Functional Group | Typical 29Si Chemical Shift (δ, ppm) |
|---|---|---|
| Alkylsilanes | R4Si | +10 to -30 |
| Silyl Ethers (Aliphatic) | R3Si-O-Alkyl | +15 to +30 |
| Silyl Ethers (Aromatic) | R3Si-O-Aryl | +10 to +25 |
| Siloxanes | (R2SiO)n | -10 to -70 |
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making 19F NMR a highly sensitive and informative technique. wikipedia.org It is characterized by a very wide range of chemical shifts, which makes it an excellent probe for identifying fluorine-containing molecules and studying their electronic structure. wikipedia.orgthermofisher.com
For this compound, the 19F NMR spectrum would exhibit a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift is influenced by the electronic effects of the ortho-silyloxy group and the meta-silyl group. In fluorophenol derivatives, the position of the fluorine atom relative to other substituents significantly impacts its chemical shift. nih.gov Furthermore, the 19F nucleus will couple with nearby magnetic nuclei, primarily the aromatic protons. This spin-spin coupling results in the splitting of the 19F signal, and the magnitude of the coupling constants (J-values) provides crucial information about the relative positions of the coupled nuclei. Long-range couplings over several bonds are commonly observed in 19F NMR. wikipedia.org Analysis of the multiplicity and coupling constants (e.g., ³JHF and ⁴JHF) in the 1H-coupled 19F spectrum is essential for confirming the substitution pattern on the aromatic ring.
Table 2: Expected 19F NMR Coupling Patterns for this compound This table outlines the predicted couplings between the fluorine nucleus and adjacent protons.
| Coupling Nuclei | Coupling Type | Expected J-Value Range (Hz) | Resulting Multiplicity in 19F Spectrum |
|---|---|---|---|
| F to H-4 | Ortho (³JHF) | 6 - 10 | Doublet |
| F to H-2 | Ortho (³JHF) | N/A (No H-2) | N/A |
| F to H-5 | Meta (⁴JHF) | 0 - 3 | Triplet (if coupled to H-4 and H-6) |
| F to H-6 | Para (⁵JHF) | < 1 | Broadening or fine splitting |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and mapping the covalent framework of the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would reveal correlations between the adjacent aromatic protons (H-4, H-5, and H-6), allowing for a sequential assignment of these signals. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with those of directly attached carbons (¹JCH). columbia.edu It is a highly sensitive method for assigning carbon signals based on their attached, and usually pre-assigned, proton signals. This would be used to identify the signals for the aromatic C-H carbons (C-4, C-5, C-6) as well as the carbons of the methyl and tert-butyl groups. columbia.eduresearchgate.net
Table 3: Key Expected 2D NMR Correlations for Structural Elucidation This table summarizes the crucial correlations from 2D NMR experiments that would confirm the structure of this compound.
| Experiment | Correlating Nuclei | Type of Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5; H-5 ↔ H-6 | Connectivity of aromatic protons |
| HSQC | Si-CH₃ ↔ C (methyl); C(CH₃)₃ ↔ C (tert-butyl); H-4/5/6 ↔ C-4/5/6 | Direct C-H attachments |
| HMBC | Si-CH₃ → C-2 (Aromatic); H-4 → C-2, C-3, C-6; H-6 → C-1, C-4 | Connectivity across the Si-C bond and within the aromatic ring |
Solid-state NMR (ssNMR), particularly with magic-angle spinning (MAS), provides information about the structure, packing, and dynamics of molecules in the solid phase. researchgate.net For this compound, 13C and 29Si cross-polarization MAS (CP-MAS) experiments could reveal details about its crystalline form, including the presence of different polymorphs or conformations in the unit cell.
This compound can also be viewed as a model for surface silylation, a common technique for modifying the surfaces of materials like silica (B1680970). researchgate.netacs.org In such applications, ssNMR is a powerful tool for characterizing the grafted species. uni-muenchen.de By reacting a similar silylating agent with a silica surface, 29Si MAS NMR can distinguish between unreacted silanols on the surface and the newly formed Si-O-Si linkages of the anchored molecule. The 29Si chemical shift for silyl groups bonded to a silica surface is typically shifted downfield by 2-7 ppm compared to its value in solution. uni-muenchen.de The 19F signal would serve as a distinct reporter to confirm the presence and integrity of the fluorinated aromatic moiety on the surface.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and allow for the identification of specific functional groups. researchgate.netmdpi.com
For this compound, key vibrational modes would include:
Aromatic C-H and C=C vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while characteristic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
Aliphatic C-H vibrations: The tert-butyl and methyl groups give rise to strong C-H stretching bands in the 2850-2970 cm⁻¹ region.
Si-O-C and C-F vibrations: The strong Si-O stretch of the silyl ether is expected around 1050-1100 cm⁻¹. The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ region, which can be crowded with other signals. aip.org
Si-C vibrations: The Si-C stretching modes are found at lower frequencies, with the symmetric Si-(CH₃)₂ deformation often visible near 1250 cm⁻¹.
Raman spectroscopy is particularly useful for identifying symmetric, non-polar bonds and can provide complementary data, especially for the aromatic ring and Si-O-Si framework vibrations. scirp.orgsemanticscholar.org
Table 4: Characteristic Vibrational Frequencies for this compound This table lists the principal functional groups and their expected peak locations in IR and Raman spectra.
| Functional Group | Bond Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H | Stretching | 2870 - 2960 | 2870 - 2960 |
| Aromatic C=C | Ring Stretching | 1450 - 1610 | 1450 - 1610 (often strong) |
| Si-CH₃ | Symmetric Deformation | ~1250 | ~1250 |
| C-O (Aryl Ether) | Stretching | 1200 - 1270 | Weak |
| C-F | Stretching | 1100 - 1300 | Moderate |
| Si-O-C | Asymmetric Stretching | 1050 - 1100 (strong) | Weak |
| Si-C | Stretching | 770 - 850 | 770 - 850 (often strong) |
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision.
The exact mass of the molecular ion [M]⁺ of this compound (C₁₂H₁₉FOSi) is calculated to be 226.1189 Da. An HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous evidence for the molecular formula. The analysis is further supported by the characteristic isotopic pattern generated by the presence of silicon's natural isotopes (²⁸Si, ²⁹Si, and ³⁰Si), which produces distinct M+1 and M+2 peaks of predictable relative intensity. chemrxiv.org
Electron Ionization (EI) is a common technique that also induces fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and provides valuable structural information. For tert-butyldimethylsilyl ethers, a characteristic and often dominant fragmentation pathway is the loss of the tert-butyl group (a neutral loss of 57 Da), leading to a stable [M-57]⁺ ion. nih.gov
Table 5: Predicted HRMS Data and Key EI Fragmentation Ions This table shows the calculated exact mass for the molecular ion and major fragments expected from Electron Ionization Mass Spectrometry.
| Ion | Formula | Calculated Exact Mass (Da) | Description |
|---|---|---|---|
| [M]⁺ | [C₁₂H₁₉FOSi]⁺ | 226.1189 | Molecular Ion |
| [M-CH₃]⁺ | [C₁₁H₁₆FOSi]⁺ | 211.0954 | Loss of a methyl group |
| [M-C₄H₉]⁺ | [C₈H₁₀FOSi]⁺ | 169.0485 | Loss of a tert-butyl group (often base peak) |
| [C₆H₄FO]⁺ | [C₆H₄FO]⁺ | 111.0246 | Cleavage of Si-O bond, fluorophenoxy fragment |
Theoretical and Computational Investigations
Mechanistic Studies of Synthetic Pathways and Transformations
The primary synthetic route to 2-(tert-Butyldimethylsilyl)-3-fluorophenol involves the direct ortho-C–H silylation of 3-fluorophenol (B1196323). Computational studies on analogous phenol (B47542) silylation reactions have elucidated the mechanisms of these transformations, which are typically catalyzed by transition metals such as iridium (Ir) or rhodium (Rh). nih.govscispace.com
A plausible mechanistic pathway, inferred from studies on related systems, involves the use of a traceless acetal (B89532) directing group. nih.govscispace.com The process can be conceptualized in the following steps:
Hydrosilylation: An initial Ir-catalyzed hydrosilylation of a phenyl acetate (B1210297) derivative (formed from the phenol) with a disubstituted silyl (B83357) synthon generates a silyl acetal.
Directed C-H Activation: A second catalyst, typically Rh-based, then facilitates the ortho-C–H activation and silylation, forming a cyclic dioxasiline intermediate. The directing group ensures the silylation occurs at the position ortho to the original hydroxyl group.
Deprotection: The directing group is subsequently removed, often via nucleophilic ring-opening with a reagent like methyl lithium (MeLi), to yield the final ortho-silyl phenol product. nih.gov
Transformations of the resulting this compound often involve the cleavage of the C-Si or O-Si bond (if the hydroxyl group is also silylated). The mechanism of silyl group removal is well-understood and typically proceeds via nucleophilic attack on the silicon atom, often by a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). Computational models can simulate this SN2-type reaction at the silicon center, highlighting the formation of a pentavalent silicon intermediate, which is stabilized by the strong Si-F bond that forms, providing the thermodynamic driving force for the reaction.
Prediction and Understanding of Regioselectivity and Stereoselectivity
The synthesis of this compound from 3-fluorophenol presents a significant challenge in regioselectivity, as there are two available ortho positions (C2 and C6) for C-H functionalization. Theoretical calculations are crucial for predicting and rationalizing the observed outcomes.
Regioselectivity: Computational models can predict the preferred site of silylation by evaluating the relative energies of the transition states leading to the different possible products. Several factors, governed by both sterics and electronics, influence this selectivity.
Steric Hindrance: A study on the ortho-C–H nickellation of aryl phosphinites derived from 3-fluorophenol demonstrated that cyclometalation occurs predominantly at the least sterically hindered C6 position. rsc.org This suggests that for sterically demanding reactions, the C6 isomer would be favored. The bulky tert-butyldimethylsilyl group would be expected to favor this outcome.
Electronic Effects: Conversely, computational analysis using the Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept on 3-fluorophenol predicts that the main site for electrophilic aromatic substitution is the C2 atom. researchgate.net This model suggests that the electronic properties of the substituted phenol direct the incoming electrophile to the C2 position.
The actual regioselectivity in a given synthetic protocol for this compound would therefore depend on the interplay between these competing steric and electronic factors, which are dictated by the specific catalyst and reaction conditions employed. Computational chemistry allows for a systematic investigation of these effects to predict the likely outcome. rsc.org
| Position | Predicted Outcome | Governing Factor | Computational/Theoretical Basis | Reference |
|---|---|---|---|---|
| C2 | Favored | Electronic | Frontier Effective-for-Reaction Molecular Orbital (FERMO) Analysis | researchgate.net |
| C6 | Favored | Steric | Analysis of ortho-C–H nickellation of derived phosphinites | rsc.org |
Stereoselectivity: The direct silylation of 3-fluorophenol to produce this compound does not generate a stereocenter. However, theoretical studies are vital for predicting stereoselectivity in subsequent reactions where the silyl or phenol group directs a transformation at a prochiral center elsewhere in the molecule. Computational modeling can rationalize the stereochemical outcomes of such reactions by analyzing the transition state geometries and the non-covalent interactions that stabilize one diastereomeric pathway over another. nih.govresearchgate.net
Analysis of Electronic Structure and Bonding Characteristics (e.g., Density Functional Theory (DFT) calculations)
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and bonding of molecules like this compound. semanticscholar.orgresearchgate.net These calculations provide a detailed picture of electron distribution, molecular orbitals, and the nature of chemical bonds.
Molecular Orbitals: DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For substituted phenols, the HOMO is typically a π-orbital distributed across the aromatic ring and the oxygen atom, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties. The presence of the electron-withdrawing fluorine atom and the electron-donating (by hyperconjugation) and sterically bulky silyl group at adjacent positions creates a complex electronic environment. DFT can precisely map how these groups perturb the energy levels and spatial distribution of the frontier orbitals. researchgate.netresearchgate.net
Electron Density and Charge Distribution: Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are performed on DFT-optimized geometries to analyze charge distribution and bonding interactions. semanticscholar.orgresearchgate.net For this compound, these analyses would reveal:
The polarization of the C-F and C-Si bonds.
The partial atomic charges on the silicon, fluorine, oxygen, and aromatic carbon atoms.
The extent of delocalization of the oxygen lone pair electrons into the phenyl ring's π-system. researchgate.net
Hyperconjugative interactions between the C-Si σ-bonds and the aromatic π-system.
Second-order perturbation analysis within NBO theory can quantify the stabilization energies associated with these delocalizations, providing insight into the electronic influence of the substituents. researchgate.netnih.gov
| Property | Information Gained | Computational Method |
|---|---|---|
| HOMO/LUMO Energies | Chemical reactivity, electronic spectra | B3LYP, PBE functionals |
| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack | DFT calculations |
| Partial Atomic Charges | Electron distribution, bond polarity | Natural Bond Orbital (NBO) analysis |
| Bond Dissociation Energy (BDE) | Strength of O-H bond, antioxidant potential | (RO)B3LYP calculations |
Bonding Characteristics: DFT calculations can also be used to determine key bonding parameters, such as the O-H bond dissociation energy (BDE). Studies on substituted phenols have shown that BDE is influenced by the electronic effects of the ring substituents, which stabilize either the parent phenol or the resulting phenoxyl radical. mdpi.com For this compound, DFT would be used to predict how the combined electronic push-pull effects of the ortho-silyl and meta-fluoro groups modulate the O-H bond strength.
Role of Non-Covalent Interactions and Electrostatic Effects in Catalysis
While not forming covalent bonds, non-covalent interactions and electrostatic effects are critical in dictating the structure, stability, and reactivity of molecules, particularly within a catalytic cycle.
Non-Covalent Interactions: In the context of catalysis involving this compound, non-covalent interactions between the substrate and a catalyst are paramount. These can include:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with basic sites on a catalyst or solvent molecules. libretexts.org Intramolecular hydrogen bonding between the phenolic proton and the fluorine atom is also possible, which can influence the molecule's conformation and reactivity. DFT calculations can confirm the presence and strength of such H-bonds. nih.gov
π-Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic moieties present in a catalyst or another substrate molecule.
Dispersion Forces: The large, nonpolar tert-butyl group on the silicon atom will contribute significantly to van der Waals and dispersion interactions, which can be crucial for substrate binding in a catalyst's active site.
Theoretical studies on organocatalysis frequently highlight how dual hydrogen-bonding or other non-covalent interactions are responsible for positioning the substrate correctly, stabilizing transition states, and ultimately controlling enantioselectivity. mdpi.com
Applications in Complex Molecule Synthesis and Materials Science
Utility as Building Blocks for Multi-Substituted Arenes
The synthesis of multi-substituted aromatic compounds often requires precise control of regioselectivity. 2-(tert-Butyldimethylsilyl)-3-fluorophenol is an excellent substrate for directed ortho metalation (DoM), a powerful strategy for functionalizing aromatic rings. wikipedia.org In DoM, a directed metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org
In this molecule, the hydroxyl group (-OH) is a potent DMG. Upon protection, for instance as a methoxymethyl (OMOM) ether or an O-carbamate, its directing ability can be modulated. The fluorine atom is a weaker DMG but still influences the acidity of adjacent protons. The tert-butyldimethylsilyl (TBDMS) group at the 2-position provides significant steric hindrance, which can be exploited to direct substitution to less hindered sites.
The lithiation of a suitably protected derivative of this compound would be expected to occur at the C6 position, directed by the protected hydroxyl group at C1 and influenced by the fluorine at C3. The bulky TBDMS group at C2 effectively blocks the other ortho position. This generated aryllithium intermediate can then react with a variety of electrophiles (E+) to introduce a new substituent at the C6 position, leading to a 1,2,3,6-tetrasubstituted benzene (B151609) ring. Furthermore, the silyl (B83357) group itself can be replaced through ipso-substitution reactions, adding another layer of synthetic versatility.
Table 1: Regioselectivity in Directed ortho Metalation (DoM)
| Directing Group (DMG) | Relative Directing Ability | Typical Position of Lithiation |
|---|---|---|
| -OCONR₂ (O-Carbamate) | Strong | ortho to the DMG |
| -OMOM (Methoxymethyl ether) | Strong | ortho to the DMG |
| -OCH₃ (Methoxy) | Moderate | ortho to the DMG |
| -F (Fluoro) | Moderate to Weak | ortho to the DMG |
This table provides a general hierarchy of directing group ability in DoM reactions, which dictates the site of metalation on an aromatic ring. organic-chemistry.orgacs.orgharvard.edu
Precursors for Silicon-Bridged Biaryls and Related Rigid Frameworks
Silicon-bridged biaryls are a class of compounds with rigid structures, finding applications in materials science as organic semiconductors and in medicinal chemistry as unique scaffolds. The TBDMS group of this compound can serve as a handle to construct such frameworks.
A plausible synthetic route involves the conversion of the C-Si bond into a more reactive silyl halide, such as a dichlorosilane. This can be achieved by treating the arylsilane with a reagent like silicon tetrachloride in the presence of a Lewis acid catalyst. The resulting dihalosilyl-aryl intermediate can then undergo intramolecular or intermolecular coupling reactions. For instance, an intramolecular reaction with a suitably positioned nucleophile on the same molecule could form a cyclic siloxane. Alternatively, an intermolecular reaction with another aromatic nucleophile, or a Wurtz-type coupling, could generate a silicon-bridged biaryl. This methodology allows for the creation of well-defined, rigid molecular architectures that are of interest for creating materials with specific electronic and photophysical properties.
Intermediate for Organofluorine Compounds with Tunable Properties
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and lipophilicity. cas.cn As such, fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.com this compound serves as a valuable fluorinated building block for creating more complex organofluorine compounds. ntu.edu.sg
Derivatization Strategies for Phenolic Compounds in Advanced Synthesis
The phenolic hydroxyl group is reactive and often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. numberanalytics.comddugu.ac.in The hydroxyl group in this compound can be readily converted into a variety of protecting groups. highfine.com Silyl ethers, such as those formed with tert-butyldimethylsilyl chloride (TBDMS-Cl) or triisopropylsilyl chloride (TIPS-Cl), are commonly used due to their stability and the relative ease of their removal using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net
Other derivatization strategies include the formation of alkyl ethers (e.g., methyl or benzyl (B1604629) ethers) or esters. The choice of the protecting group is critical and depends on its stability towards the reaction conditions planned for subsequent steps. neliti.com The ability to selectively protect the hydroxyl group allows for the independent functionalization of other parts of the molecule, such as the aromatic ring via DoM or the C-Si bond.
Table 2: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole | TBAF; Acetic Acid |
| Triisopropylsilyl ether | TIPS | TIPS-Cl, Imidazole | TBAF; HF-Pyridine |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acidic hydrolysis (e.g., HCl) |
| Benzyl ether | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) |
This interactive table outlines common strategies for the protection of phenolic hydroxyl groups, a crucial step in the multi-step synthesis of complex molecules. ddugu.ac.inhighfine.com
Potential in Silicon-Containing Organic Materials Development
Organosilicon compounds are integral to the development of advanced materials due to the unique properties imparted by the silicon atom, such as thermal stability, low surface energy, and distinct electronic characteristics. chemicalbook.comsoci.org Aryl silanes, like this compound, are precursors to a range of silicon-containing polymers and materials. mdpi.com
The compound can be incorporated into polymers like polysiloxanes or polycarbosilanes. This could be achieved by first modifying the molecule to introduce polymerizable functional groups. For example, the phenolic hydroxyl could be reacted with an acrylate (B77674) monomer, or further functionalization of the aromatic ring could introduce a vinyl or ethynyl (B1212043) group. The resulting monomer could then be polymerized to yield a fluorinated, silicon-containing polymer. Such materials could exhibit desirable properties like hydrophobicity, thermal resistance, and specific optical or dielectric properties, making them potentially useful in coatings, membranes, or electronic devices. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of Silylated Fluorophenols
Development of Environmentally Benign Synthetic Protocols
The pursuit of environmentally benign synthetic protocols for silylated fluorophenols focuses on replacing hazardous reagents and solvents, simplifying reaction procedures, and lowering energy input. nih.govinstras.com Traditional methods for the synthesis of similar compounds often rely on stoichiometric reagents and volatile organic compounds (VOCs) that pose environmental and safety risks. Modern green approaches aim to mitigate these issues through innovative reaction media and energy sources.
One promising strategy is the use of alternative solvent systems that are non-toxic, biodegradable, and derived from renewable resources. nih.gov Deep eutectic solvents (DES), for example, are mixtures of hydrogen bond donors and acceptors that are liquid at low temperatures and can act as both catalyst and reaction medium. nih.gov Similarly, aqueous micellar solutions, formed by surfactants in water, can create microreactors that enhance reaction rates for organic substrates, reducing the need for traditional organic solvents. scispace.comscirp.org For the synthesis of silylated fluorophenols, these systems could facilitate both the silylation of the phenolic hydroxyl group and subsequent functionalization steps.
Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario. researchgate.net Techniques such as microwave irradiation and ultrasonication can accelerate reaction rates and often lead to higher yields in the absence of a solvent, thereby eliminating a major source of waste. scispace.comresearchgate.net These energy-efficient methods could be applied to key steps in the synthesis of 2-(tert-Butyldimethylsilyl)-3-fluorophenol. For instance, a protocol for the deoxyfluorination of phenols using reagents like sulfuryl fluoride (B91410) can be adapted to these greener conditions, potentially improving efficiency and safety. researchgate.net
Key Features of Environmentally Benign Protocols:
Operational Simplicity: Easy workup procedures that minimize the use of additional reagents and solvents. nih.gov
Energy Efficiency: Utilization of microwave or ultrasonic energy to reduce reaction times and thermal energy requirements. scispace.com
Use of Green Solvents: Employing water, supercritical fluids, or biodegradable solvents to replace hazardous VOCs. scispace.comresearchgate.net
Catalyst Recyclability: Designing protocols where the catalyst can be easily recovered and reused for multiple reaction cycles. rsc.org
Atom Economy and Waste Minimization in Silylation and Fluorination Reactions
Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mlsu.ac.inrsc.org Reactions with high atom economy are inherently less wasteful, as fewer atoms are converted into byproducts. primescholars.com
In the context of synthesizing this compound, both the silylation and fluorination steps must be evaluated for their atom economy.
Silylation Reactions: The silylation of a phenol (B47542) with a tert-butyldimethylsilyl halide (e.g., TBDMSCl) is a common protection strategy. However, this reaction generates a stoichiometric amount of halide salt waste.
Reaction: Phenol + TBDMSCl + Base → Silyl (B83357) Ether + [Base-H]Cl
Atom Economy Issue: The atoms from the leaving group (Cl) and the base used to neutralize the generated acid are not incorporated into the final product, leading to a lower atom economy. rsc.org
To improve this, alternative silylation methods that maximize atom incorporation are sought. Catalytic C-H silylation, for example, directly forms a C-Si bond without pre-functionalization, offering a more atom-economical route to certain organosilanes. nih.govscispace.com
Fluorination Reactions: Traditional fluorination methods often use harsh reagents and produce significant waste. Newer methods, such as nucleophilic deoxyfluorination of phenols via aryl fluorosulfonate intermediates, offer improvements. researchgate.net A one-pot conversion of phenols to aryl fluorides using sulfuryl fluoride (SO2F2) and a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F) has been developed. researchgate.net While this method is effective, its atom economy is impacted by the formation of sulfate (B86663) and ammonium (B1175870) byproducts. A recent breakthrough in synthesizing sulfonyl fluorides from thiols using KF and a chlorinating agent produces only non-toxic salts (NaCl, KCl) as byproducts, showcasing a highly atom-economical and green process. eurekalert.org
The table below provides a conceptual comparison of the atom economy for different types of reactions relevant to the synthesis of silylated fluorophenols.
| Reaction Type | Reagents | Byproducts | Relative Atom Economy |
| Addition | Reactant A + Reactant B | None | Excellent (100%) |
| Rearrangement | Isomer A | None | Excellent (100%) |
| Substitution (e.g., Silylation) | Phenol + Silyl Halide | Halide Salt | Moderate to Poor |
| Elimination | Substrate | Small Molecule (e.g., H2O) | Moderate |
| Wittig Reaction | Aldehyde/Ketone + Ylide | Phosphine (B1218219) Oxide | Poor |
| This interactive table compares the conceptual atom economy of various reaction types. Addition and rearrangement reactions are the most atom-economical as all reactant atoms are incorporated into the product. |
Catalytic and Electrocatalytic Approaches for Reduced Environmental Impact
The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions, often replacing stoichiometric reagents that generate large amounts of waste. jddhs.com
For the synthesis of silylated phenols, significant advances have been made in catalytic C-H silylation. nih.govscispace.com Researchers have developed dual-catalyst systems, for instance using iridium and rhodium, for the direct ortho-C-H silylation of phenols. scispace.com This method avoids the need for pre-functionalization of the aromatic ring (e.g., halogenation) and the subsequent metal-halogen exchange, thereby reducing steps and waste. nih.gov Such a strategy could be adapted for the direct silylation of 3-fluorophenol (B1196323) at the C2 position.
Advantages of Catalytic Silylation:
High Selectivity: Directing groups can be used to achieve high regioselectivity for the desired isomer. nih.govscispace.com
Reduced Waste: Eliminates the byproducts associated with pre-functionalization and stoichiometric reagents.
Milder Conditions: Catalytic reactions often proceed at lower temperatures and pressures.
Electrocatalysis offers another frontier for reducing environmental impact. sciopen.com Electrosynthesis uses electrical energy to drive chemical reactions, often eliminating the need for chemical oxidants or reductants that contribute to waste streams. The design of efficient electrocatalysts, including single-atom and dual-atom sites, is a rapidly advancing field. sciopen.comsciopen.com While specific electrocatalytic methods for the synthesis of this compound are not yet established, the principles can be applied. For example, electrocatalytic methods could potentially be developed for the fluorination step, providing a cleaner alternative to traditional chemical fluorinating agents.
Utilization of Renewable Feedstocks and Safer Solvents
A truly sustainable synthesis begins with renewable starting materials. mlsu.ac.in The phenol backbone of the target molecule is traditionally derived from petrochemical sources like benzene (B151609). However, there is growing research into producing phenols from renewable biomass, particularly lignin (B12514952), a complex polymer abundant in wood and agricultural waste. researchgate.net Developing efficient methods to depolymerize lignin into valuable aromatic platform chemicals, including phenols, is a key goal for creating a bio-based chemical industry.
The choice of solvent is also critical to the green credentials of a synthetic process. Many traditional solvents (e.g., dichloromethane, DMF) are toxic, flammable, and environmentally persistent. Green chemistry promotes their replacement with safer alternatives. sigmaaldrich.com
The following table highlights some green solvent alternatives and the traditional solvents they can replace. sigmaaldrich.com
| Greener Alternative | Traditional Solvent(s) Replaced | Key Benefits |
| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Derived from renewable resources (e.g., corncobs), higher boiling point, lower water miscibility. |
| Cyclopentyl Methyl Ether (CPME) | THF, Methyl tert-butyl ether (MTBE), 1,4-Dioxane | High boiling point, low peroxide formation, hydrophobic nature. |
| Cyrene™ | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Bio-derived from cellulose, biodegradable, high polarity. sigmaaldrich.com |
| Ethyl Lactate | Ethyl Acetate (B1210297), Acetone | Bio-derived (fermentation of sugar), biodegradable, non-toxic. |
| This interactive table showcases several environmentally benign solvents that can serve as replacements for hazardous traditional solvents in chemical synthesis. |
By integrating the use of renewable feedstocks for the phenol core and employing safer, bio-derived solvents for the silylation and fluorination steps, the synthesis of this compound can be aligned more closely with the principles of sustainability and green chemistry. researchgate.netsigmaaldrich.com
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Direct and Selective Functionalization
A primary focus of future research will be the development of innovative catalytic systems for the direct and selective C-H functionalization of the 2-(tert-Butyldimethylsilyl)-3-fluorophenol scaffold. rsc.orgrsc.org Current methods often require multi-step sequences involving pre-functionalized substrates. The advancement of transition-metal catalysis, photoredox catalysis, and electrochemistry presents an opportunity to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. nih.govmdpi.com
Researchers are expected to explore a range of transition-metal catalysts, including those based on rhodium, ruthenium, and copper, to achieve site-selective C-H activation. rsc.orgnih.govacs.org The interplay between the fluorine substituent and the bulky tert-butyldimethylsilyl (TBS) ether group will be a critical aspect of these investigations, as these groups can exert significant directing effects on incoming reagents. The goal is to devise catalytic protocols that can selectively target the C4, C5, or C6 positions of the aromatic ring, providing rapid access to a diverse array of functionalized derivatives.
Table 1: Potential Catalytic Systems for C-H Functionalization
| Catalytic Approach | Potential Metal Center | Targeted Transformation | Key Challenges & Research Focus |
|---|---|---|---|
| Transition-Metal Catalysis | Rh(III), Ru(II), Pd(II), Cu(I/II) | Alkylation, Arylation, Alkenylation, Amination | Overcoming steric hindrance from the TBS group; achieving high regioselectivity (ortho, meta, para to existing groups). acs.org |
| Photoredox Catalysis | Ir, Ru-based photosensitizers | Trifluoromethylation, Acylation, Alkylation | Generating specific radical intermediates; controlling reaction pathways under visible light irradiation. nih.gov |
| Electrochemical Synthesis | Catalyst-free or mediated | C-H/C-H cross-coupling, Sulfonylation | Fine-tuning redox potentials; developing external oxidant-free conditions for greener synthesis. mdpi.com |
Asymmetric Synthesis of Enantiopure this compound Derivatives
The creation of chiral molecules is paramount in medicinal chemistry and materials science. A significant future direction involves the development of methods for the asymmetric synthesis of enantiopure derivatives of this compound. This research will likely focus on two main strategies: asymmetric catalysis to introduce chirality onto the existing scaffold and the use of chiral fluorine-containing building blocks.
Organocatalysis and transition-metal catalysis with chiral ligands are promising avenues for achieving high enantioselectivity. nih.govchimia.ch For instance, palladium-catalyzed asymmetric allylic alkylation of the phenol (B47542) could introduce a chiral center, leading to valuable structural motifs. nih.gov Similarly, developing chiral catalysts for enantioselective C-H functionalization would represent a major breakthrough, allowing for the direct creation of stereocenters on the aromatic core. These efforts aim to produce optically active compounds that can serve as chiral ligands or as key intermediates in the synthesis of complex, biologically active molecules.
Expansion of Substrate Scope and Reaction Diversity in Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship studies. nyu.edunih.gov The this compound unit is an ideal platform for LSF due to the stability of the TBS protecting group and the unique reactivity conferred by the fluorine atom.
Future research will aim to expand the portfolio of reactions that can be applied in a late-stage context to molecules containing this scaffold. chemrxiv.org This includes developing milder and more chemoselective methods for arylation, etherification, and other cross-coupling reactions. The ability of the silyl (B83357) ether to protect the phenolic hydroxyl group is crucial, as it allows for a wide range of chemical transformations to be performed on other parts of a molecule without interference. nih.gov The ultimate goal is to create a robust synthetic toolbox that enables chemists to diversify complex drug candidates containing the 3-fluorophenol (B1196323) motif with high precision and efficiency.
Exploration of this compound as a Scaffold in Advanced Materials Chemistry
The unique combination of a fluorine atom and a silyl-protected phenol opens up possibilities for using this compound as a foundational building block in advanced materials. The incorporation of fluorine into organic molecules is known to alter key physicochemical properties, including thermal stability, lipophilicity, and electronic characteristics. acs.org
Future investigations will likely explore the integration of this compound into polymers, liquid crystals, and organic electronics. The silyl group not only serves as a protecting group but can also enhance solubility in organic media during material processing. rsc.org Upon deprotection, the resulting phenolic hydroxyl group can be used for polymerization or for anchoring the molecule to surfaces, offering a method to "activate" adhesive or other properties just before use. nih.gov Research in this area could lead to the development of novel fluorinated polymers with specialized properties for applications in electronics, aerospace, and biomedicine.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and screening of derivatives, future research will increasingly focus on integrating the chemistry of this compound with flow chemistry and automated synthesis platforms. Flow microreactors offer significant advantages over traditional batch synthesis, particularly for organofluorine chemistry. beilstein-journals.orgresearchgate.net These advantages include precise control over reaction parameters like temperature and mixing, improved safety when handling potentially hazardous fluorinating reagents, and the ability to scale up production seamlessly. researchgate.netresearchgate.net
Automated flow systems can enable the rapid generation of compound libraries by telescoping multiple reaction steps, reducing the need for manual work-up and purification. syrris.com This high-throughput approach is particularly valuable for exploring the vast chemical space around the this compound core, facilitating the discovery of new molecules with desired properties for pharmaceutical and materials science applications. up.ac.za Furthermore, for applications involving radioisotopes like ¹⁸F for PET imaging, rapid and automated on-site synthesis is essential due to the short half-life, a challenge that flow chemistry is uniquely suited to address. beilstein-journals.orgresearchgate.net
Table 2: Comparison of Synthesis Platforms
| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |
|---|---|---|
| Reaction Control | Less precise temperature and mixing control. | Excellent control over temperature, pressure, and mixing. beilstein-journals.org |
| Safety | Higher risks with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and better heat dissipation. up.ac.za |
| Scalability | Re-optimization often required for scale-up. | Direct scalability by running the system for longer periods. syrris.com |
| Library Synthesis | Time-consuming, sequential process. | Enables rapid, automated generation of compound libraries. syrris.com |
| Reproducibility | Can vary between batches. | High reproducibility and process logging. syrris.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(tert-butyldimethylsilyl)-3-fluorophenol, and how is the product characterized?
- Methodology : The compound is synthesized via silylation of 3-fluorophenol using tert-butyldimethylsilyl (TBS) chloride in the presence of a base (e.g., imidazole) under anhydrous conditions. Purification is achieved via column chromatography, yielding the product as a transparent oil .
- Characterization :
- 1H/13C NMR : Confirms the silyl ether linkage (δ ~0.2 ppm for Si-CH3) and aromatic fluorine substitution.
- FT-IR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~3400 cm⁻¹ (phenolic O-H, if partially deprotected).
- HR-MS : Validates molecular weight with <5 ppm error .
Q. How does the tert-butyldimethylsilyl (TBS) group enhance the stability of 3-fluorophenol during synthetic workflows?
- The TBS group acts as a robust protecting group for the phenolic hydroxyl, preventing undesired oxidation or nucleophilic attack. Its steric bulk improves solubility in non-polar solvents (e.g., hexane, DCM) and stabilizes intermediates during multi-step syntheses .
Q. What spectroscopic techniques are critical for distinguishing this compound from its unprotected analog?
- Key Techniques :
- NMR : Loss of the phenolic O-H proton signal (~5-6 ppm) and appearance of Si-CH3 signals.
- IR : Disappearance of the broad O-H stretch (~3400 cm⁻¹) and presence of Si-O-C absorption.
- HR-MS : Molecular ion peak consistent with the silylated product .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the silylation of 3-fluorophenol?
- Advanced Approach : Use bulky bases (e.g., 2,6-lutidine) to deprotonate the phenolic hydroxyl selectively, minimizing competing reactions at other positions. Kinetic control via low temperatures (-20°C to 0°C) further enhances regioselectivity .
- Data Support : In analogous syntheses, optimized conditions achieved >90% regioselectivity for TBS protection .
Q. How does the fluorine substituent influence the electronic properties of this compound in cross-coupling reactions?
- The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution while directing incoming reagents to the ortho/para positions. This property is leveraged in Suzuki-Miyaura couplings using boronic acid derivatives (e.g., 4-[2-(tert-butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid) to construct biaryl scaffolds .
Q. What are the common side products in TBS protection reactions, and how are they resolved?
- Side Reactions : Over-silylation (di-TBS products) or incomplete protection.
- Resolution :
- Chromatography : Gradient elution (hexane/ethyl acetate) separates mono- and di-silylated species.
- Reaction Monitoring : TLC or in-situ FT-IR tracks reaction progress .
Q. How does the TBS group affect the compound’s lipophilicity compared to unprotected 3-fluorophenol?
- Data : LogP values increase by ~2–3 units due to the hydrophobic TBS group, enhancing membrane permeability in biological assays. This is critical for drug discovery applications .
Comparative Analysis Table
| Property | 2-(TBS)-3-fluorophenol | 3-Fluorophenol |
|---|---|---|
| Solubility | High in DCM/THF | Moderate in polar solvents |
| Thermal Stability | Stable to 150°C | Degrades above 100°C |
| LogP | ~3.5 | ~1.2 |
| NMR δ (Si-CH3) | 0.1–0.3 ppm | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
